NGE serves as a building block in the synthesis of various organic molecules, including:
NGE has been studied for its potential mutagenic and carcinogenic properties, particularly in animal models. Research suggests that NGE can induce mutations in bacterial and mammalian cells and may be carcinogenic when administered at high doses in rodents. Source: National Toxicology Program, "NTP Technical Report Series: S-(+)-α-Naphthyl Glycidyl Ether": )
NGE has been explored in other research areas, including:
2-Naphthyl glycidyl ether is an organic compound with the molecular formula and a molecular weight of 200.23 g/mol. It is characterized by the presence of a glycidyl ether functional group attached to a naphthalene ring. This compound is known for its epoxide structure, which includes a three-membered cyclic ether that contributes to its reactivity and utility in various chemical applications.
The primary mechanism of action associated with NGE is its mutagenic effect. Studies suggest NGE can interact with DNA, causing mutations that could lead to cancer []. The exact mechanism for this interaction is not fully understood but might involve the formation of DNA adducts or reactive oxygen species [].
NGE is classified as a mutagen and carcinogen, posing a significant health risk [].
Research on NGE is limited, particularly regarding its detailed chemical properties and mechanisms of action. Future studies could explore:
These reactions make 2-naphthyl glycidyl ether a versatile intermediate in organic synthesis and materials science.
2-Naphthyl glycidyl ether exhibits notable biological activity, particularly concerning its potential toxicity and mutagenicity. According to safety data sheets, it may cause skin irritation and allergic reactions upon contact. Moreover, it has been classified as a possible carcinogen (Group 2B) by the International Agency for Research on Cancer due to evidence suggesting mutagenic effects in various model systems .
Several methods for synthesizing 2-naphthyl glycidyl ether have been reported:
These methods highlight the compound's accessibility and versatility in synthetic chemistry.
2-Naphthyl glycidyl ether finds applications across various fields:
Interactions involving 2-naphthyl glycidyl ether have been studied primarily concerning its reactivity with biological systems. Research indicates that its epoxide structure can lead to interactions with cellular macromolecules, potentially resulting in mutagenic effects . Further studies are needed to fully elucidate these interactions and their implications for health and safety.
Several compounds share structural similarities with 2-naphthyl glycidyl ether, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Glycidyl 1-naphthyl ether | Glycidyl ether | Similar reactivity but different positional isomerism |
| 1-Naphthol glycidyl ether | Glycidyl ether | Contains a hydroxyl group that alters reactivity |
| Phenol glycidyl ether | Glycidyl ether | Lacks the naphthalene structure; used in different applications |
The uniqueness of 2-naphthyl glycidyl ether lies in its specific naphthalene structure, which enhances its stability and reactivity compared to simpler phenolic counterparts.
The Williamson Ether Synthesis remains the most widely employed industrial method for preparing 2-naphthyl glycidyl ether, involving the nucleophilic substitution reaction between 2-naphthol and epichlorohydrin under basic conditions . The reaction proceeds through initial deprotonation of 2-naphthol by the base to form a nucleophilic phenolate ion, which subsequently attacks the epoxide ring of epichlorohydrin via an SN2 mechanism [2]. The optimization of this synthesis requires careful consideration of multiple reaction parameters including temperature, base selection, solvent choice, and reactant stoichiometry [3].
Temperature optimization studies have demonstrated that reaction temperatures of approximately 75°C provide optimal conversion rates while minimizing side reactions [3]. At this temperature, complete consumption of 2-naphthol typically occurs within 3 hours, achieving yields up to 95% . Higher temperatures above 100°C lead to increased formation of by-products through competing polymerization reactions and epoxide hydrolysis [4]. Lower temperatures below 60°C result in significantly reduced reaction rates and incomplete conversion even with extended reaction times [5].
Base selection plays a critical role in synthesis optimization, with potassium carbonate and sodium hydroxide being the most effective choices [3]. Potassium carbonate offers advantages in terms of reduced corrosivity and easier product isolation compared to sodium hydroxide [6]. The optimal base-to-substrate molar ratio has been established at 2.1 equivalents of potassium carbonate per equivalent of 2-naphthol [3]. Excess base beyond this ratio does not improve yields but increases downstream purification requirements [5].
Solvent selection significantly influences both reaction kinetics and product selectivity in 2-naphthyl glycidyl ether synthesis [5]. Anhydrous 2-butanone has emerged as the preferred reaction medium due to its ability to solubilize both reactants while maintaining chemical inertness under reaction conditions [3]. The aprotic nature of 2-butanone prevents competitive hydrogen bonding that could interfere with the nucleophilic attack mechanism [5].
Alternative solvents including toluene and dimethylformamide have been investigated, with toluene showing particular promise for continuous flow applications [7]. However, 2-butanone consistently provides superior yields and reaction rates in batch processes . The water content of the reaction medium must be rigorously controlled, as even trace amounts of moisture can lead to epoxide hydrolysis and reduced product yields [6] [8].
Recent advances in reaction optimization have focused on catalyst loading minimization and reaction engineering improvements [9]. Studies have demonstrated that reducing catalyst loading to 0.5 molar equivalents of base relative to 2-naphthol while maintaining optimal temperature and solvent conditions can achieve comparable yields with reduced waste generation [10]. This optimization approach requires precise control of reaction kinetics and improved mixing efficiency [7].
The incorporation of process analytical technology has enabled real-time monitoring of reaction progress through thin-layer chromatography and nuclear magnetic resonance spectroscopy [3]. These monitoring techniques allow for dynamic optimization of reaction conditions and early detection of side product formation [9].
Phase-transfer catalysis represents a significant advancement in 2-naphthyl glycidyl ether synthesis efficiency, enabling reactions to proceed under milder conditions while achieving enhanced yields [11] [12]. Tetrabutylammonium bromide has been identified as the most effective phase-transfer catalyst for this transformation, facilitating the transfer of phenolate ions from the aqueous phase to the organic phase where epichlorohydrin resides [12] [13].
The mechanism of phase-transfer catalysis involves the quaternary ammonium cation forming an ion pair with the phenolate anion, creating a lipophilic species capable of migrating to the organic phase [11]. Once in the organic phase, the activated phenolate can readily attack epichlorohydrin to form the desired glycidyl ether product [12]. This approach eliminates the need for homogeneous basic conditions and allows for better control of reaction selectivity [14].
Optimization studies have established that catalyst loadings of 0.25 to 0.5 molar percent relative to 2-naphthol provide optimal performance [13]. Higher catalyst concentrations do not improve reaction rates significantly but increase purification complexity [12]. The choice of counterion in the quaternary ammonium salt affects both catalyst solubility and nucleophile activation efficiency [14].
Advanced phase-transfer catalysis designs have incorporated liquid-liquid-liquid phase systems to enable continuous catalyst recycling and improved process economics [11] [7]. These systems employ three distinct phases: an aqueous phase containing the base, an organic phase containing epichlorohydrin, and a middle phase containing the phase-transfer catalyst [11].
The liquid-liquid-liquid approach allows for continuous separation and reuse of the catalyst phase without post-treatment, significantly reducing operating costs [11]. Research has demonstrated that this configuration can achieve 100% selectivity for 2-naphthyl glycidyl ether formation while maintaining 94% overall yield [11]. The system operates continuously with all three phases, enabling high throughput production using minimal catalyst quantities [11].
Temperature control in liquid-liquid-liquid systems requires careful optimization to maintain phase separation while ensuring adequate reaction rates [7]. Operating temperatures between 50-80°C have proven optimal for maintaining phase stability while achieving acceptable conversion kinetics [11] [12].
Phase-transfer catalyst recovery represents a critical economic consideration in industrial applications [11] [12]. Membrane separation technologies have been developed to enable quantitative recovery of quaternary ammonium catalysts while maintaining their activity over multiple reaction cycles [11]. These membrane systems utilize selective permeability to separate the catalyst-rich middle phase from product and by-product streams [11].
Alternative recovery methods include precipitation techniques using non-solvents and extraction with immiscible solvents [12] [13]. However, membrane-based separation provides superior catalyst retention and reduced contamination of product streams [11]. Studies have demonstrated that tetrabutylammonium bromide catalysts can be recycled for at least four successive reaction cycles without significant activity loss [14].
Continuous flow microreactor technology has emerged as a transformative approach for 2-naphthyl glycidyl ether synthesis, offering enhanced heat and mass transfer characteristics compared to conventional batch reactors [7] [15]. Microreactor designs typically employ channel dimensions in the range of 100-1000 micrometers, providing high surface area-to-volume ratios that enable precise temperature control and rapid mixing [16].
The implementation of microfluidic systems requires careful consideration of flow patterns and residence time distribution to ensure complete conversion while minimizing by-product formation [15]. T-mixer configurations have proven particularly effective for combining 2-naphthol and epichlorohydrin streams, providing rapid mixing that promotes efficient reaction initiation [15]. Polytetrafluoroethylene tubing is commonly employed for reactor construction due to its chemical inertness and thermal stability under reaction conditions [15].
Temperature control in microreactor systems is achieved through external heating blocks or integrated heating elements that maintain uniform temperature profiles throughout the reaction zone [7] [15]. The high heat transfer coefficients achievable in microchannels enable rapid heating and cooling, providing opportunities for temperature programming to optimize reaction selectivity [16].
Flow rate optimization is critical for achieving high conversion and selectivity in continuous flow synthesis of 2-naphthyl glycidyl ether [15]. Residence times of 60 minutes at 45°C have been identified as optimal for achieving high conversion while maintaining product quality [15]. Shorter residence times result in incomplete conversion, while longer residence times promote side reactions and reduce overall process efficiency [7].
The relationship between flow rate and mixing efficiency requires careful optimization to ensure adequate contact between reactants [15]. Higher flow rates improve mixing through increased turbulence but reduce residence time for reaction completion [7]. Lower flow rates provide longer contact times but may result in laminar flow conditions that limit mass transfer [16].
Studies have demonstrated that flow rates of 0.011-0.048 milliliters per minute provide optimal performance for laboratory-scale microreactors [15]. These flow rates correspond to residence times that allow complete conversion of 2-naphthol while minimizing epichlorohydrin hydrolysis [15]. Scale-up considerations require maintaining similar residence times while increasing volumetric throughput through reactor parallelization or channel dimension optimization [7].
Process intensification through microreactor technology enables significant improvements in 2-naphthyl glycidyl ether production efficiency [7]. The integration of reaction and separation operations within a single microfluidic device reduces equipment requirements and eliminates intermediate storage steps [11]. Membrane-based separation integrated with microreactor synthesis has demonstrated the ability to achieve continuous product purification while maintaining high yields [11].
Multi-step synthesis integration represents an advanced application of microreactor technology, enabling the direct conversion of 2-naphthol to downstream products without intermediate isolation [15]. This approach reduces overall process complexity and eliminates solvent usage in intermediate purification steps [16]. Temperature and flow rate optimization for integrated processes requires consideration of multiple reaction steps and their respective kinetic requirements [7].
Hydrolytic kinetic resolution has emerged as a powerful strategy for obtaining enantiomerically pure 2-naphthyl glycidyl ether from racemic starting materials [10] [9]. This approach employs chiral cobalt-salen catalysts in combination with water to selectively hydrolyze one enantiomer while leaving the desired enantiomer unchanged [10]. The (R,R)-salen cobalt(III) acetate catalyst has demonstrated exceptional selectivity for this transformation, achieving enantiomeric excesses greater than 99% [10] [9].
The mechanism of hydrolytic kinetic resolution involves the preferential binding and activation of one enantiomer of the racemic glycidyl ether by the chiral catalyst [10]. Water serves as the nucleophile for the ring-opening reaction, converting the less desired enantiomer to the corresponding diol while preserving the configuration of the target enantiomer [9]. Catalyst loadings as low as 0.5 molar percent are sufficient to achieve high selectivity and conversion [10].
Optimization of hydrolytic kinetic resolution requires careful control of water stoichiometry and reaction temperature [10] [9]. The use of 0.55 equivalents of water relative to the racemic substrate provides optimal selectivity while minimizing over-reaction [10]. Reaction temperatures of 25°C have proven optimal for achieving high enantiomeric excess while maintaining reasonable reaction rates [9].
Enzymatic resolution provides an alternative approach for obtaining enantiomerically pure 2-naphthyl glycidyl ether through the selective action of epoxide hydrolases [17] [18] [19]. Bacillus megaterium has been identified as a particularly effective biocatalyst for this transformation, demonstrating high enantioselectivity with enantiomeric excesses ranging from 84-99% [19]. The enzymatic approach offers advantages in terms of mild reaction conditions and environmental compatibility [17].
The mechanism of enzymatic resolution involves the preferential hydrolysis of one enantiomer of racemic 2-naphthyl glycidyl ether by the epoxide hydrolase enzyme [17] [18]. Enantioselectivity arises from the specific binding orientation of the substrate within the enzyme active site, which favors one enantiomer over the other [19]. The (R)-enantiomer is typically favored by most epoxide hydrolases, resulting in preferential hydrolysis and enrichment of the (S)-enantiomer in the remaining substrate [17] [18].
Optimization of enzymatic resolution requires consideration of enzyme concentration, pH, temperature, and reaction time [19]. Studies have demonstrated that enzyme concentrations of 10-50 milligrams per milliliter provide optimal activity while maintaining cost-effectiveness [19]. Reaction pH values between 7.0-8.0 and temperatures of 30-37°C have proven optimal for most epoxide hydrolase systems [17].
Direct asymmetric synthesis of enantiomerically pure 2-naphthyl glycidyl ether can be achieved through the use of enantiomerically pure epichlorohydrin as a starting material [20] [21]. This approach eliminates the need for resolution steps and can provide high enantiomeric purity directly from the synthesis reaction [20]. The use of fluoride salt catalysts has been demonstrated to preserve optical purity during the glycidyl ether formation reaction .
Chiral auxiliary approaches have been investigated for the asymmetric synthesis of 2-naphthyl glycidyl ether [20]. These methods involve the temporary attachment of a chiral auxiliary to direct the stereochemical outcome of the glycidyl ether formation reaction [22]. While effective, chiral auxiliary approaches typically require additional synthetic steps for auxiliary attachment and removal [20].
Catalytic asymmetric approaches using chiral Lewis acids have shown promise for direct enantioselective synthesis [23] [21]. Chiral aluminum and chromium complexes have demonstrated moderate to good enantioselectivity for glycidyl ether formation reactions [24]. However, these methods typically require specialized catalysts and optimized reaction conditions to achieve high selectivity [23].
The determination of enantiomeric purity in 2-naphthyl glycidyl ether requires specialized analytical techniques capable of distinguishing between mirror image isomers [10] [9]. High-performance liquid chromatography with chiral stationary phases represents the most widely employed method for enantiomeric excess determination [22] [10]. Chiral columns based on cellulose or amylose derivatives provide effective separation of 2-naphthyl glycidyl ether enantiomers [9].
Nuclear magnetic resonance spectroscopy using chiral shift reagents offers an alternative approach for enantiomeric purity analysis [20] [10]. This method involves the addition of chiral lanthanide complexes that induce different chemical shifts for each enantiomer, enabling direct integration of enantiomer peaks [22]. While less sensitive than chromatographic methods, nuclear magnetic resonance provides rapid analysis without the need for column equilibration [10].
The kinetic behavior of 2-naphthyl glycidyl ether in ring-opening reactions demonstrates characteristic patterns consistent with highly strained three-membered ring systems [1]. The epoxide ring strain energy of approximately 13 kcal/mol provides the thermodynamic driving force for nucleophilic attack, making these compounds significantly more reactive than their corresponding acyclic ether analogs [1] [2].
The ring-opening kinetics of 2-naphthyl glycidyl ether follow distinct mechanistic pathways depending on reaction conditions. Under basic conditions, the reaction proceeds via a bimolecular nucleophilic substitution mechanism (SN2), with the rate law expressed as:
Rate = k[epoxide][nucleophile]
where the rate constant k varies significantly with nucleophile strength and reaction conditions [1] [3]. Experimental kinetic studies reveal that hydroxide ion exhibits the highest nucleophilicity (k = 2.8 × 10⁻¹ M⁻¹s⁻¹ at 25°C), followed by thiophenol (k = 1.5 × 10⁻¹ M⁻¹s⁻¹) and methylamine (k = 4.5 × 10⁻² M⁻¹s⁻¹) [4].
Under acidic conditions, the mechanism shifts toward a unimolecular pathway (SN1-like) following initial protonation of the epoxide oxygen. This protonation step activates the epoxide ring by converting the poor leaving group (alkoxide) into a better leaving group (alcohol), facilitating subsequent nucleophilic attack [5]. The transition from SN2 to SN1-like behavior is evidenced by changes in activation parameters and stereochemical outcomes [6].
Comprehensive kinetic analyses reveal distinct activation energy profiles for different nucleophiles attacking 2-naphthyl glycidyl ether. Water, representing the weakest nucleophile studied, exhibits the highest activation energy (24.2 kcal/mol), consistent with its poor nucleophilicity [4]. Strong nucleophiles such as hydroxide ion and thiophenol demonstrate significantly lower activation energies (16.8 and 17.2 kcal/mol, respectively), reflecting their enhanced ability to initiate ring-opening [4].
The pre-exponential factors (A-factors) range from 1.8 × 10⁹ to 3.2 × 10¹¹ s⁻¹, with highly organized transition states exhibiting lower values [4]. Entropy of activation values span from -5.4 to -18.2 cal/mol·K, indicating highly ordered transition states characteristic of bimolecular processes [4].
Temperature dependence studies demonstrate Arrhenius behavior across the temperature range of 25-80°C. The activation energy remains relatively constant for each nucleophile, suggesting a consistent mechanism across this temperature range [7]. Higher temperatures favor kinetic control, leading to faster reaction rates but potentially altered product distributions in cases where competing pathways exist [2].
The nucleophilic substitution reactions of 2-naphthyl glycidyl ether proceed through well-defined mechanistic pathways that depend critically on reaction conditions, nucleophile strength, and substitution patterns [1] [8].
Under basic or neutral conditions, 2-naphthyl glycidyl ether undergoes ring-opening via a concerted SN2 mechanism. The nucleophile attacks the less substituted carbon of the epoxide ring from the backside, resulting in inversion of configuration at the reaction center [1] [3]. This regioselectivity arises from steric factors, as the less substituted carbon presents reduced steric hindrance to nucleophilic approach [2].
The SN2 mechanism is characterized by:
Protonation of the epoxide oxygen under acidic conditions activates the ring toward nucleophilic attack and promotes a mechanism with substantial SN1 character [5] [6]. The protonated epoxide undergoes preferential ring-opening at the more substituted carbon, where the developing positive charge can be stabilized by electron-donating effects from the naphthalene ring system .
Key features of the acidic mechanism include:
The regioselectivity of nucleophilic attack on 2-naphthyl glycidyl ether depends primarily on reaction conditions and nucleophile strength. Under basic conditions, attack occurs predominantly at the less substituted carbon (anti-Markovnikov), while acidic conditions promote attack at the more substituted carbon (Markovnikov orientation) [1] [2].
Table 3.1: Regioselectivity Data for 2-Naphthyl Glycidyl Ether Ring-Opening
| Nucleophile | Reaction Conditions | Regioselectivity | Product Ratio | Selectivity (%) |
|---|---|---|---|---|
| OH⁻ | Basic (pH 12) | Anti-Markovnikov | 95:5 | 95 |
| H₂O | Acidic (pH 1) | Markovnikov | 15:85 | 85 |
| RNH₂ | Neutral (pH 7) | Anti-Markovnikov | 92:8 | 92 |
| ROH | Acidic (pH 2) | Markovnikov | 22:78 | 78 |
All nucleophilic substitution reactions of 2-naphthyl glycidyl ether result in inversion of configuration at the reaction center, regardless of mechanism [1] [10]. This stereochemical outcome is consistent with both SN2 and SN1-like pathways, as even the latter maintains significant backside character in the transition state [6].
The naphthalene ring system influences the stereochemical course through:
2-Naphthyl glycidyl ether serves as both a monomer and initiator in various polymerization processes, with the naphthalene ring system providing unique properties that influence polymerization behavior [11] [12].
Anionic ring-opening polymerization (AROP) of 2-naphthyl glycidyl ether proceeds through a living mechanism when initiated by alkoxide nucleophiles in the presence of appropriate catalysts [13]. The phosphazene base tert-butylphosphazene (tBuP₄) has proven particularly effective as a catalyst for controlled polymerization [13].
The initiation mechanism involves:
Kinetic studies demonstrate first-order dependence on monomer concentration and catalyst concentration, with apparent rate constants varying with initiator structure and reaction temperature [13]. The polymerization exhibits living characteristics, including linear molecular weight evolution and narrow polydispersity indices (Đ = 1.11-1.14) [11].
Cationic polymerization of 2-naphthyl glycidyl ether can be initiated by Lewis acids such as aluminum chloride or boron trifluoride etherate [14]. The mechanism involves:
The naphthalene ring system provides stabilization for developing positive charges during propagation, leading to enhanced polymerization rates compared to simpler glycidyl ethers [14].
Organometallic catalysts, particularly aluminum-based systems, enable coordination-insertion polymerization of 2-naphthyl glycidyl ether [15] [16]. The mechanism involves:
Density functional theory calculations reveal that the coordination-insertion mechanism proceeds through well-defined transition states with activation energies of 8-15 kcal/mol, depending on the specific catalyst system [16].
2-Naphthyl glycidyl ether readily undergoes sequential polymerization with other epoxide monomers to form well-defined block copolymers [11] [12]. The synthesis of hard-soft-hard triblock copolymers poly(2-naphthyl glycidyl ether)-block-poly[2-(2-(2-methoxyethoxy)ethoxy)ethyl glycidyl ether]-block-poly(2-naphthyl glycidyl ether) demonstrates the versatility of this monomer in creating functional materials [11].
Table 3.2: Polymerization Kinetic Data for 2-Naphthyl Glycidyl Ether
| Initiator System | Temperature (°C) | kp (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Polydispersity |
|---|---|---|---|---|
| BnOH/tBuP₄ | 60 | 2.4 × 10⁻² | 18.2 | 1.12 |
| AlCl₃/THF | 25 | 1.8 × 10⁻¹ | 12.6 | 1.45 |
| Zn(OTf)₂ | 80 | 5.2 × 10⁻² | 15.8 | 1.28 |
Computational studies using density functional theory (DFT) and ab initio methods have provided detailed insights into the transition state structures and energetics of 2-naphthyl glycidyl ether ring-opening reactions [17] [18] [10].
Density functional theory calculations using various functionals (B3LYP, M06-2X, ωB97XD) and basis sets have been employed to model the transition states for nucleophilic attack on 2-naphthyl glycidyl ether [17] [18]. The B3LYP/6-31G(d) level of theory provides a reasonable balance between accuracy and computational cost, yielding transition state energies of 16.8 ± 2.0 kcal/mol for hydroxide attack [17].
Higher-level calculations using M06-2X/6-311++G(d,p) give slightly higher barriers (18.2 ± 1.5 kcal/mol) but improved accuracy for non-covalent interactions [18]. The inclusion of dispersion corrections (ωB97XD) accounts for π-π interactions involving the naphthalene ring system, affecting both transition state geometries and energies [18].
Computational modeling reveals distinct geometric features of transition states for nucleophilic attack on 2-naphthyl glycidyl ether. The key structural parameters include:
SN2 Transition State (Basic Conditions):
SN1-like Transition State (Acidic Conditions):
Computational studies incorporating implicit solvation models (PCM, SMD) demonstrate significant solvent effects on transition state energies and geometries [17] [6]. Polar solvents stabilize charged transition states, lowering activation barriers for ionic mechanisms while having less effect on neutral, concerted processes [6].
The solvent effect on activation energies follows the order:
Natural bond orbital (NBO) analysis reveals the electronic structure changes during ring-opening. The epoxide ring exhibits significant σ* character in the C-O bonds, facilitating nucleophilic attack. The naphthalene ring system provides electronic stabilization through:
Table 3.3: Computational Results for 2-Naphthyl Glycidyl Ether Transition States
| Method | Basis Set | ΔE‡ (kcal/mol) | ΔE (kcal/mol) | Dipole Moment (D) |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | 16.8 | -12.4 | 4.2 |
| M06-2X | 6-311++G(d,p) | 18.2 | -14.2 | 4.6 |
| ωB97XD | def2-TZVP | 17.9 | -13.1 | 4.4 |
| MP2 | cc-pVDZ | 15.6 | -11.8 | 4.1 |
Intrinsic reaction coordinate (IRC) calculations trace the minimum energy path connecting reactants and products through the transition state. The reaction coordinate analysis reveals:
The computational results provide quantitative support for experimental observations and enable prediction of reactivity patterns for related epoxide systems. The combination of experimental kinetic data and computational modeling offers a comprehensive understanding of the mechanistic pathways governing 2-naphthyl glycidyl ether reactivity.